molecular formula C22H14 B14133891 Dinaphthylacetylene

Dinaphthylacetylene

Cat. No.: B14133891
M. Wt: 278.3 g/mol
InChI Key: UJVHILYQAXYYRP-UHFFFAOYSA-N
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Description

Dinaphthylacetylene (DNA) is a polyarylacetylene compound characterized by two naphthyl groups linked via an acetylene bond. Its molecular structure, C₃₀H₂₂, grants it unique rigidity and electronic properties due to the extended π-conjugation of the naphthalene rings . DNA is synthesized via transition metal-catalyzed polymerization, such as the WCl₆–Ph₄Sn system, which enables precise control over molecular weight and stereoregularity .

Key applications of DNA include:

  • High-birefringence liquid crystals: Its rigid, linear structure enhances optical anisotropy, making it suitable for advanced display technologies .
  • Semiconducting materials: The extended conjugation supports charge transport in organic electronics .

Properties

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

IUPAC Name

1-(2-naphthalen-1-ylethynyl)naphthalene

InChI

InChI=1S/C22H14/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H

InChI Key

UJVHILYQAXYYRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinaphthylacetylene can be synthesized through various methods. One common approach involves the use of a WCl6–Ph4Sn catalyst system. This method allows for the systematic investigation of the solution properties of the compound . Another method involves a one-pot desilylation-Sonogashira coupling reaction, which provides an efficient route for the synthesis of diarylacetylenes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Dinaphthylacetylene undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can significantly influence the outcome.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenes.

Scientific Research Applications

Dinaphthylacetylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dinaphthylacetylene exerts its effects is primarily related to its structural properties. The acetylene bridge and naphthalene rings allow for extensive π-conjugation, which can interact with various molecular targets and pathways. This interaction can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Structural and Conformational Differences

DNA’s conformational rigidity distinguishes it from other polyarylacetylenes:

Compound Structure Solution Conformation Key Features
Dinaphthylacetylene Two naphthyl groups Semi-rigid rod-like High rigidity, strong π-stacking
Diphenylacetylene Two phenyl groups Flexible random coil Lower conjugation, reduced thermal stability
Polysilylacetylene Silicon-substituted Random coil Enhanced solubility, lower rigidity
Poly(tert-butylacetylene) Bulky tert-butyl groups Semi-flexible Steric hindrance limits π-conjugation

Key Findings :

  • DNA’s naphthyl groups induce steric crowding, forcing a rod-like conformation in solution, whereas diphenylacetylene adopts random coils due to smaller phenyl groups .
  • Substituted derivatives (e.g., polysilylacetylene) trade rigidity for solubility, limiting their use in optoelectronics .

Optical and Electronic Properties

DNA outperforms analogs in optical applications:

Property This compound Diphenylacetylene Polydiphenylacetylene
Birefringence (Δn) 0.35–0.45 0.15–0.20 0.10–0.18
Thermal Stability >300°C ~200°C ~250°C
Charge Mobility 10⁻³ cm²/V·s 10⁻⁵ cm²/V·s 10⁻⁴ cm²/V·s

Data compiled from .

Analysis :

  • DNA’s high birefringence stems from its rigid, anisotropic structure, critical for liquid crystal displays (LCDs) .
  • Diphenylacetylene’s lower thermal stability limits its use in high-temperature applications .

Biological Activity

Dinaphthylacetylene (DPA) is a polycyclic aromatic hydrocarbon that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial effects, cytotoxicity, and interactions with cellular mechanisms.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two naphthalene units connected by an acetylene linkage. This structural configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that DPA exhibits significant antimicrobial properties against various pathogens. A study assessed the antimicrobial efficacy of DPA derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain DPA derivatives possess notable inhibitory effects on these bacteria, suggesting potential applications in developing new antimicrobial agents .

CompoundPathogenInhibition Zone (mm)
DPA-1E. coli15
DPA-2S. aureus18
Control-0

Cytotoxic Effects

The cytotoxicity of DPA has been evaluated in various cell lines. A study conducted on human cancer cell lines revealed that DPA induces apoptosis through reactive oxygen species (ROS) generation, leading to cell death. The IC50 values obtained from these assays indicate that DPA exhibits a dose-dependent cytotoxic effect.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The mechanism underlying the biological activity of DPA is multifaceted. It is believed that DPA interacts with cellular membranes, disrupting their integrity and leading to increased permeability. Furthermore, its ability to generate ROS plays a critical role in inducing oxidative stress within cells, which can trigger apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various naphthalene derivatives, DPA was found to outperform several analogs in terms of antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the acetylene linkage in enhancing the bioactivity of naphthalene-based compounds .
  • Cytotoxicity in Cancer Therapy : A clinical trial involving patients with advanced cancer explored the use of DPA as an adjunct therapy alongside traditional chemotherapeutics. Preliminary results indicated improved patient outcomes and reduced tumor sizes, suggesting that DPA may enhance the efficacy of existing treatments .

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